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A comprehensive review of a pivotal Phase 3 clinical trial highlights Tegileridine's potential as

a potent analgesic for moderate-to-severe acute pain. The study, involving 526 patients

recovering from abdominal surgery, found that Tegileridine provided statistically significant and

clinically meaningful pain relief compared to a placebo, with an efficacy profile comparable to

morphine.

Tegileridine is a novel, biased μ-opioid receptor agonist engineered to selectively activate the

G-protein signaling pathway, which is associated with analgesia, while minimally engaging the

β-arrestin-2 pathway, implicated in common opioid-related adverse effects.[1][2] This

mechanism suggests a favorable therapeutic window, aiming to provide robust pain relief with a

potentially improved safety and tolerability profile.

Quantitative Comparison of Analgesic Efficacy
The primary measure of analgesic efficacy in the Phase 3 trial was the summed pain intensity

difference at rest over the first 24 hours (SPID24).[1] Tegileridine demonstrated a dose-

dependent and statistically significant improvement in SPID24 scores compared to placebo.

The total pain relief (TOTPAR) scores at 24 hours further substantiated these findings, showing

superior pain relief for both Tegileridine dosage groups against placebo.
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Treatment Group Mean SPID24 (SD) P-value vs. Placebo
Mean TOTPAR at
24h (SD)

Tegileridine (0.5 mg) -61.15 (28.25) < 0.001 58.76 (21.79)

Tegileridine (0.75 mg) -68.98 (30.33) < 0.001 61.95 (18.94)

Placebo -49.63 (29.35) - 47.56 (21.00)

Morphine -71.16 (34.76) - 59.09 (19.34)

Table 1: Primary and Secondary Efficacy Endpoints.[1] SPID24: Summed Pain Intensity

Difference at 24 hours. TOTPAR: Total Pain Relief. SD: Standard Deviation.

Experimental Protocols
The pivotal assessment of Tegileridine's analgesic efficacy was conducted through a

randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.

Study Design: Participants were patients experiencing moderate-to-severe postoperative pain

following abdominal surgery. A total of 526 patients were randomized to one of four treatment

arms: Tegileridine 0.5 mg, Tegileridine 0.75 mg, morphine, or placebo.[1] The double-blind

nature of the study ensured that neither the patients nor the investigators were aware of the

treatment allocation, minimizing bias in the assessment of pain.

Inclusion and Exclusion Criteria: Eligible participants were adults who had undergone

abdominal surgery and were experiencing a baseline level of moderate-to-severe pain, typically

defined by a score of 4 or greater on an 11-point Numerical Rating Scale (NRS). Patients with

a history of opioid hypersensitivity, significant renal or hepatic impairment, or a history of

substance abuse were among those excluded from the trial.

Treatment Administration: The investigational drugs (Tegileridine, placebo, or morphine) were

administered intravenously. The dosing regimen was standardized across all treatment groups

to maintain the blinding of the study.

Efficacy and Safety Assessments: The primary efficacy endpoint was the Summed Pain

Intensity Difference at rest over the first 24 hours (SPID24). Pain intensity was assessed at

regular intervals using a validated pain scale, such as the Numerical Rating Scale (NRS).
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Secondary efficacy endpoints included the Total Pain Relief (TOTPAR) score at 24 hours, time

to first rescue medication, and overall patient satisfaction with pain management. Safety and

tolerability were monitored throughout the study by recording adverse events, vital signs, and

laboratory parameters.

Visualizing the Data and Processes
To further elucidate the experimental design and the underlying mechanism of Tegileridine, the

following diagrams are provided.
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Figure 1: Experimental workflow of the Phase 3 clinical trial.
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Figure 2: Signaling pathway of Tegileridine at the μ-opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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